Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. [, , , , , ] It is a potent analgesic and anti-inflammatory agent used in the management of pain and inflammation associated with various conditions. [, , , , , ] Lornoxicam exerts its effects primarily by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are mediators of pain and inflammation. [, ]
Lornoxicam is an amphiprotic molecule, meaning it can act as both an acid and a base. [] In its solid state, Lornoxicam exists as a zwitterion due to the presence of both acidic and basic functional groups in its structure. [] The molecule adopts a rigid conformation due to the formation of two strong intramolecular hydrogen bonds within a six-membered ring structure. []
Lornoxicam primarily functions by inhibiting cyclooxygenase (COX), an enzyme responsible for the biosynthesis of prostaglandins from arachidonic acid. [, ] Prostaglandins are lipid mediators involved in various physiological processes, including inflammation and pain signaling. [, ] By inhibiting COX, Lornoxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation. [, ] Lornoxicam has been shown to inhibit both COX-1 and COX-2 isoforms of the enzyme, although it exhibits a higher selectivity for COX-2. [, ]
Lornoxicam is a poorly water-soluble drug, which poses challenges for its formulation and delivery. [, , ] To overcome this limitation, researchers have explored various approaches, including the development of solid lipid nanoparticles, nanostructured lipid carriers, nanoemulsions, and self-emulsifying drug delivery systems. [, , ] These formulations aim to enhance Lornoxicam's solubility and dissolution rate, thereby improving its bioavailability and therapeutic efficacy. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: